3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid
Description
3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid is a thiazolidinone derivative characterized by a 2-fluoro-substituted benzylidene moiety at the C5 position of the thiazolidinone core. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and immunomodulatory effects .
Properties
IUPAC Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S2/c14-9-4-2-1-3-8(9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAUUIZMSBNQPA-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetic acid to yield the thiazolidine ring. Finally, the propionic acid moiety is introduced through a substitution reaction .
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group at position 2 of the thiazolidinone ring undergoes oxidation to form sulfoxide or sulfone derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4 hrs | 2-Sulfinyl derivative (C=S → C-SO) | 78% | |
| KMnO<sub>4</sub> | Aqueous NaOH, 0°C, 2 hrs | 2-Sulfonyl derivative (C=S → C-SO<sub>2</sub>) | 65% |
The benzylidene double bond (C=CH) is resistant to epoxidation under mild conditions but reacts with ozone to cleave the aromatic ring in advanced oxidative environments.
Reduction Reactions
The carbonyl group (C=O) at position 4 and the thioxo group (C=S) are primary reduction targets.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 25°C, 6 hrs | 4-Hydroxy derivative (C=O → CH-OH) | 52% | |
| LiAlH<sub>4</sub> | Dry THF, reflux, 3 hrs | Thiazolidine ring opening → Thiol intermediate | 34% | |
| H<sub>2</sub>/Pd-C | EtOAc, 50 psi, 12 hrs | Benzylidene reduction (C=CH → CH<sub>2</sub>-CH<sub>2</sub>) | 89% |
Selective reduction of the C=S bond with Raney Nickel in ethanol yields the des-thioxo analogue (C=S → CH<sub>2</sub>) at 70% efficiency.
Substitution Reactions
The fluorine atom on the benzylidene group participates in nucleophilic aromatic substitution (NAS) under stringent conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN<sub>3</sub> | DMF, 120°C, 24 hrs | 2-Azido-benzylidene derivative | 41% | |
| NH<sub>3</sub> (aq.) | CuCl catalyst, 150°C, 48 hrs | 2-Amino-benzylidene derivative | 28% |
Electrophilic substitution (e.g., nitration) occurs at the benzylidene aromatic ring’s meta position due to fluorine’s electron-withdrawing effect.
Cycloaddition and Ring-Opening
The exocyclic double bond (C=CH) participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 8 hrs | Bicyclic adduct with fused oxazine | 63% |
Acid-catalyzed ring-opening of the thiazolidinone (e.g., HCl/EtOH) produces β-mercaptoamide derivatives .
Esterification and Hydrolysis
The propionic acid moiety undergoes typical carboxylic acid reactions:
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl<sub>2</sub>, MeOH, 0°C | Methyl ester | 95% | |
| Amidation | EDC/HOBt, R-NH<sub>2</sub> | Amide derivatives | 82–88% | |
| Hydrolysis | NaOH (2M), reflux, 4 hrs | Regeneration of free acid | Quantitative |
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces E→Z isomerization of the benzylidene group, confirmed by NMR ().
Biological Activation
In metabolic studies, the thiazolidinone ring undergoes glutathione-mediated cleavage in hepatic microsomes, producing a reactive thiol intermediate implicated in its antitumor activity.
This compound’s reactivity is strategically leveraged in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles. Further studies are warranted to explore catalytic asymmetric reactions and in vivo metabolic pathways.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to its thiazolidinone core structure, which is known for its versatility in medicinal chemistry.
Anticancer Activity
Research has indicated that thiazolidinone derivatives, including this compound, possess anticancer properties. Studies have shown that related compounds demonstrate selective antiproliferative effects against various leukemia cell lines such as Dami and HL-60. For instance, a study highlighted the efficacy of thiazolidinone derivatives in inhibiting cell growth in these lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
Thiazolidinone derivatives are also noted for their anti-inflammatory properties. Compounds similar to 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid have been found to reduce inflammation markers in various biological models, indicating their potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Thiazolidinones have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. The structural features of these compounds allow for interactions with microbial enzymes, leading to inhibition of growth .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- One-Pot Reactions : Utilizing a combination of amines, oxo-compounds, and thiolic agents under controlled conditions has proven effective for synthesizing thiazolidinones .
- Microwave-Assisted Synthesis : This technique enhances reaction efficiency and yields while minimizing reaction times .
Antileukemic Activity
A notable study investigated the effects of various thiazolidinone derivatives on leukemia cell lines. Among the tested compounds, those structurally related to this compound showed significant cytotoxicity against specific cancer cells while maintaining lower toxicity in normal cells .
Anti-inflammatory Studies
In another research effort, the anti-inflammatory potential of thiazolidinone derivatives was evaluated using animal models. Results indicated that these compounds effectively reduced inflammation markers such as TNF-alpha and IL-6, supporting their therapeutic use in inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -OH) improve solubility but may reduce metabolic stability .
- Synthetic Methods: Most analogs are synthesized via Knoevenagel condensation between thiazolidinone precursors and aromatic aldehydes. Microwave-assisted synthesis (e.g., 62% yield for 3v in ) offers faster reaction times compared to conventional reflux .
Physicochemical Properties
- Melting Points : Analogs with polar substituents (e.g., -OH, -OCH₃) exhibit higher melting points (e.g., 218–220°C for 3v in ) compared to halogenated derivatives, which may form less stable crystals .
- Solubility : The propionic acid side chain enhances aqueous solubility. Compounds with methoxy or hydroxy groups (e.g., 3,4-dimethoxy in ) show improved solubility in polar solvents.
Immunomodulatory Effects :
- The indole-derived analog (3-[5-(1H-Indol-3-ylmethylene)-...-propionic acid) demonstrated significant modulation of cellular immunity in murine models, increasing CD4+/CD8+ T-cell ratios .
Antimicrobial and Antiparasitic Activity :
- The 2,4-dichloro analog () was identified as a non-binder for Plasmodium Enoyl-ACP reductase, suggesting halogen positioning critically impacts target engagement .
- Rhodanine derivatives (e.g., in ) show activity against Staphylococcus aureus, highlighting the thioxo-thiazolidinone core’s role in antimicrobial action.
Biological Activity
3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound involves several steps, typically starting from thiazolidine derivatives and employing various reagents to achieve the desired modifications. The synthetic pathway often includes the formation of the thiazolidinone ring followed by the introduction of the benzylidene and propionic acid moieties.
Anti-inflammatory Activity
Research indicates that thiazolidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. A study demonstrated that thiazolidinones reduced levels of reactive oxygen species (ROS) and nitric oxide (NO) in RAW264.7 macrophages, highlighting their potential as anti-inflammatory agents .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively studied. For example, a related compound exhibited selective cytotoxic activity against various cancer cell lines, including K562 (leukemia) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 8.5 μM to 14.9 μM, indicating potent activity compared to standard chemotherapy agents like cisplatin .
A detailed investigation into the mechanisms revealed that these compounds induce apoptosis through both intrinsic and extrinsic pathways. Specifically, they increase the expression of pro-apoptotic factors such as BAX while decreasing anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential utility in treating infections .
Case Studies
- Anti-leukemic Activity : A study on pyrrolidinedione-thiazolidinone hybrids demonstrated that certain derivatives exhibited strong anti-leukemic activity with IC50 values comparable to established treatments .
- Mechanistic Insights : Further research into the mechanisms of action revealed that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and death .
Q & A
Basic: What is the standard synthetic route for 3-[5-(2-fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid?
The compound is typically synthesized via a condensation reaction between rhodanine-3-propionic acid and 2-fluorobenzaldehyde. The procedure involves refluxing the aldehyde (10 mmol) with rhodanine-3-propionic acid (10 mmol) in glacial acetic acid (10 mL) and anhydrous sodium acetate (10 mmol) for 3–4 hours under inert conditions. The crude product is filtered, recrystallized from acetic acid, and characterized via H/C NMR and mass spectrometry to confirm purity and structure .
Advanced: How can researchers optimize reaction yields and purity for this compound?
Key challenges include side reactions (e.g., over-oxidation of the thioxo group) and solubility issues during recrystallization. To improve yield:
- Use a 1.5:1 molar ratio of aldehyde to rhodanine derivative to drive the equilibrium.
- Replace glacial acetic acid with DMF for better solubility of aromatic aldehydes.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher purity .
Basic: What biological screening models are suitable for initial evaluation of this compound?
Guinea pig models are effective for assessing immunomodulatory effects. Key assays include:
- Cellular immunity : Flow cytometry to quantify CD3 T-lymphocytes, CD8 T-suppressors, and CD22 B-lymphocytes.
- Phagocytosis : Measure phagocytic number (PN) and index (PI) using macrophage uptake of latex particles.
- Antifungal activity : Agar diffusion assays against Candida albicans .
Advanced: How to resolve contradictions in phagocytic activity data (e.g., increased PN but decreased endocytosis)?
The dual effect (↑ PN/PI but ↓ phagocytic completion index) may arise from:
- Time-dependent activity : Conduct time-course studies (e.g., 30–180 min post-treatment).
- Cell heterogeneity : Isolate specific phagocyte subsets (e.g., neutrophils vs. macrophages) using magnetic sorting.
- Mechanistic focus : Test ROS production or lysosomal activity to differentiate phagocytic stages .
Basic: What spectroscopic methods validate the compound’s structure?
- H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from 2-fluoro-benzylidene) and δ 3.6–4.2 ppm (propionic acid CH).
- C NMR : Carbonyl signals at δ 170–175 ppm (C=O, C=S).
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 353.05 for CHFNOS) .
Advanced: What strategies identify molecular targets for this compound’s immunomodulatory effects?
- Receptor binding assays : Use fluorescence polarization to test affinity for TLR4 or NF-κB.
- Transcriptomics : RNA-seq of treated lymphocytes to identify upregulated/downregulated pathways (e.g., IL-2 signaling).
- Chemical proteomics : Employ affinity chromatography with immobilized compound to capture interacting proteins .
Basic: How to assess cytotoxicity for in vivo applications?
- In vitro : MTT assay on human PBMCs (peripheral blood mononuclear cells) at 10–100 µM doses.
- In vivo : Monitor organ histopathology (liver, spleen) in guinea pigs after 14-day dosing (10 mg/kg/day) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
- Variations : Replace 2-fluoro-benzylidene with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Core modifications : Substitute thioxo with oxo or alter the propionic acid chain length.
- Evaluation : Rank derivatives by IC in antifungal assays and CD3 lymphocyte activation .
Basic: What computational tools predict this compound’s pharmacokinetics?
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration.
- Molecular docking : AutoDock Vina to simulate binding to COX-2 or CYP450 enzymes .
Advanced: How to address batch-to-batch variability in biological activity?
- Quality control : Implement HPLC-PDA (photodiode array) to ensure ≥95% purity.
- Stability studies : Monitor degradation under light, heat, and humidity via accelerated stability testing (40°C/75% RH for 6 months).
- Bioassay standardization : Use internal controls (e.g., cyclosporine A for immunosuppression assays) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
